molecular formula C13H21ClFN B1445783 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864072-90-1

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1445783
CAS No.: 1864072-90-1
M. Wt: 245.76 g/mol
InChI Key: SKIJGAQQKBDLJQ-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H21ClFN. It is primarily used for research purposes and is known for its unique structural properties, which include an ethyl group, a fluorophenyl group, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 2-fluorobenzene with 3-ethylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethan-1-amine
  • 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine
  • 1-(2-fluorophenyl)pentan-1-amine

Uniqueness

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is unique due to its specific structural features, which include the ethyl group and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-ethyl-1-(2-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJGAQQKBDLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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